Orientalol E

CAS No.:

Cat. No.: VC1707033

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26O3 |

|---|---|

| Molecular Weight | 254.36 g/mol |

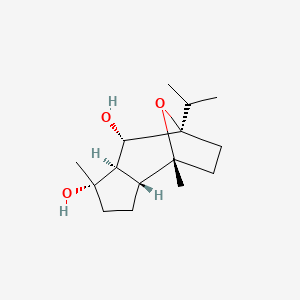

| IUPAC Name | (1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol |

| Standard InChI | InChI=1S/C15H26O3/c1-9(2)15-8-7-14(4,18-15)10-5-6-13(3,17)11(10)12(15)16/h9-12,16-17H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-/m1/s1 |

| Standard InChI Key | JNTOHIOAISZSEJ-PEZGRIKUSA-N |

| Isomeric SMILES | CC(C)[C@@]12CC[C@@](O1)([C@@H]3CC[C@]([C@H]3[C@@H]2O)(C)O)C |

| SMILES | CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |

| Canonical SMILES | CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C |

Introduction

Orientalol E is a naturally occurring compound with the molecular formula C15H26O3 and a molecular weight of 254.36 g/mol . It is known for its complex structure, which includes a tricyclic ring system with specific stereochemistry. The compound has been synthesized through advanced chemical methods, highlighting its potential interest in organic chemistry and possibly in pharmaceutical or biological applications.

Synthesis of Orientalol E

The synthesis of Orientalol E has been achieved through complex organic chemistry methods. One notable approach involves the use of organocatalytic [4+3] cycloaddition reactions, which are efficient for constructing the compound's tricyclic core . This method demonstrates the versatility and power of modern organic synthesis techniques in accessing complex natural products.

Research Findings and Applications

While specific biological activities or applications of Orientalol E are not widely documented, its synthesis and study contribute to the broader field of natural product chemistry. The synthesis of such compounds often provides insights into new chemical methodologies and can lead to the discovery of bioactive molecules with potential therapeutic uses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume